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2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid Documentation Hub

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  • Product: 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid
  • CAS: 1258649-85-2

Core Science & Biosynthesis

Foundational

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

An In-depth Technical Guide to [3-(3-methylbenzyloxy)phenyl]acetic acid: Properties, Synthesis, and Potential Applications Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [3-(3-methylbenzyloxy)phenyl]acetic acid: Properties, Synthesis, and Potential Applications

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Molecules incorporating this scaffold have demonstrated efficacy in various medical treatments, including as anti-inflammatory, analgesic, and antimicrobial agents.[2][3][4] The versatility of the phenylacetic acid moiety allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-explored derivative, [3-(3-methylbenzyloxy)phenyl]acetic acid, providing a predictive overview of its properties, a plausible synthetic route, and its potential in drug development based on the established characteristics of structurally related compounds.

Section 1: Physicochemical and Structural Properties

Predictive analysis based on the constituent chemical groups of [3-(3-methylbenzyloxy)phenyl]acetic acid allows for the estimation of its core physicochemical properties. The molecule combines a phenylacetic acid core with a 3-methylbenzyl ether substituent, which is expected to significantly influence its solubility, lipophilicity, and potential for intermolecular interactions.

Molecular Structure and Identifiers
  • IUPAC Name: 2-(3-(3-methylbenzyloxy)phenyl)acetic acid

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.29 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted properties of [3-(3-methylbenzyloxy)phenyl]acetic acid, contrasted with the known properties of the parent compound, Phenylacetic acid.

PropertyPhenylacetic Acid[3-(3-methylbenzyloxy)phenyl]acetic acid (Predicted)Rationale for Prediction
Molecular Weight 136.15 g/mol [6]256.29 g/mol Addition of a 3-methylbenzyloxy group.
Melting Point 76-77 °C[6]> 80 °CIncreased molecular weight and potential for stronger intermolecular forces.
Boiling Point 265.5 °C[6]> 300 °CSignificantly increased molecular weight.
LogP (Octanol/Water) 1.41~3.5 - 4.5The benzyloxy group significantly increases lipophilicity.
pKa 4.31[6]~4.3 - 4.5The carboxylic acid pKa is not expected to be significantly altered by the distant ether linkage.
Appearance White solid[6]White to off-white solidTypical appearance for aromatic carboxylic acids.
Solubility 15 g/L in water[6]Low in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate)The large, nonpolar benzyloxy group will decrease aqueous solubility.

Section 2: Synthesis and Characterization

While a specific, published synthesis for [3-(3-methylbenzyloxy)phenyl]acetic acid is not available, a reliable synthetic route can be proposed based on standard organic chemistry reactions, particularly the Williamson ether synthesis. This method is a robust and widely used approach for forming ether linkages.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a hydroxyphenylacetic acid derivative with a substituted benzyl halide.

Synthetic_Pathway reactant1 Methyl 3-hydroxyphenylacetate intermediate Methyl [3-(3-methylbenzyloxy)phenyl]acetate reactant1->intermediate Williamson Ether Synthesis reactant2 3-Methylbenzyl bromide base K₂CO₃ solvent Acetone product [3-(3-methylbenzyloxy)phenyl]acetic acid intermediate->product Ester Hydrolysis hydrolysis 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis of Methyl [3-(3-methylbenzyloxy)phenyl]acetate

  • Reagent Preparation: To a 250 mL round-bottom flask, add methyl 3-hydroxyphenylacetate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 volumes).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 3-methylbenzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude ester can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Saponification to [3-(3-methylbenzyloxy)phenyl]acetic acid

  • Hydrolysis: Dissolve the crude methyl [3-(3-methylbenzyloxy)phenyl]acetate from the previous step in a mixture of methanol and 2M aqueous sodium hydroxide (NaOH) (1:1 v/v).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the hydrolysis by TLC.

  • Acidification: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 3N hydrochloric acid (HCl).

  • Isolation: A precipitate of the desired carboxylic acid should form upon acidification. Collect the solid by vacuum filtration.

  • Purification and Drying: Wash the solid with cold water and dry under vacuum to yield the final product, [3-(3-methylbenzyloxy)phenyl]acetic acid.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

Characterization_Workflow synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms hplc HPLC Purity Analysis synthesis->hplc ftir FT-IR Spectroscopy synthesis->ftir final Confirmed Structure & Purity nmr->final Structural Confirmation ms->final Molecular Weight Confirmation hplc->final Purity >95% ftir->final Functional Group ID

Caption: Standard workflow for chemical characterization.

Section 3: Potential Pharmacological Activity and Applications

The structural features of [3-(3-methylbenzyloxy)phenyl]acetic acid suggest several potential areas of pharmacological interest, primarily derived from the known activities of other phenylacetic acid derivatives.

Anti-inflammatory and Analgesic Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, are built upon a phenylacetic acid core. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The lipophilic nature imparted by the 3-methylbenzyloxy group could enhance membrane permeability and interaction with hydrophobic sites on biological targets like COX-1 and COX-2.[7]

Antimicrobial and Antifungal Activity

Phenylacetic acid itself is a known antimicrobial agent produced by various organisms.[3][6] Derivatives have been explored for enhanced activity.[2] The introduction of the benzyloxy moiety could modulate this activity, potentially leading to new antimicrobial candidates.

Applications in Agrochemicals and Material Science

Beyond pharmaceuticals, phenylacetic acid derivatives are utilized in the development of herbicides and pesticides.[7] The specific substitutions on the phenyl rings can be tailored to target specific enzymes or receptors in plants or insects. In material science, these compounds can be incorporated into polymers to enhance thermal stability and mechanical strength.[7]

Section 4: Conclusion and Future Directions

[3-(3-methylbenzyloxy)phenyl]acetic acid is a novel compound with significant potential for applications in drug discovery and material science. Based on the analysis of structurally related molecules, it is predicted to be a lipophilic, solid carboxylic acid. A straightforward and efficient two-step synthesis via Williamson etherification followed by saponification has been proposed. The compound's structural similarity to known bioactive molecules, particularly anti-inflammatory agents, makes it a compelling candidate for further investigation. Empirical validation of the predicted properties, synthesis, and biological activities is a necessary next step to fully elucidate the potential of this molecule.

References

  • Benchchem. (n.d.). 3-Benzyloxyphenylacetic acid methyl ester | 62969-42-0.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30931, (3-Benzoylphenyl)acetic acid.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Sigma-Aldrich. (n.d.). (4-BENZYLOXY-3-METHOXY-PHENYL)-ACETIC ACID AldrichCPR.
  • Google Patents. (n.d.). WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators.
  • El-Gohary, M., et al. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
  • ChemicalBook. (n.d.). (3-ForMyl-phenyl)-acetic acid synthesis.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
  • Environmental Protection Agency. (n.d.). [3-(Dimethylamino)phenyl]acetic acid Properties.
  • National Center for Biotechnology Information. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. PMC.
  • PubMed. (2019). An Historical Review of Phenylacetic Acid.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Sigma-Aldrich. (n.d.). (3-BENZYLOXY-PHENYL)-ACETIC ACID CAS#: 1860-58-8. ChemicalBook.

Sources

Exploratory

The 3-Substituted Phenylacetic Acid Scaffold: A Comprehensive Technical Guide for PPAR Agonists in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides an in-depth exploration of the 3-substituted phenylacetic acid scaffold as a core chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the 3-substituted phenylacetic acid scaffold as a core chemical framework for the design and development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Moving beyond a mere recitation of facts, this document elucidates the causal relationships in experimental design, validates described protocols, and is grounded in authoritative scientific literature.

Introduction: The Therapeutic Promise of PPARs and the Rise of the Phenylacetic Acid Scaffold

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of glucose and lipid metabolism.[1] The three identified PPAR isoforms, α, γ, and δ (beta), are central to metabolic homeostasis and have emerged as significant therapeutic targets for a range of metabolic disorders, including type 2 diabetes, dyslipidemia, and the metabolic syndrome.

The journey to identify potent and selective PPAR agonists has led to the exploration of diverse chemical scaffolds. Among these, the 3-substituted phenylacetic acid framework has proven to be a particularly fruitful starting point for the development of novel therapeutics. This guide will delve into the intricacies of this scaffold, from its fundamental mechanism of action to the practicalities of its synthesis and evaluation.

Mechanism of Action: How 3-Substituted Phenylacetic Acids Engage PPARs

The therapeutic effects of 3-substituted phenylacetic acid derivatives stem from their ability to bind to and activate PPARs. This activation is a multi-step process that ultimately leads to the modulation of gene expression.

The PPAR Activation Cascade

The binding of a 3-substituted phenylacetic acid agonist to the Ligand Binding Domain (LBD) of a PPAR induces a conformational change in the receptor. This alteration facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The resulting PPAR-agonist-co-activator complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 3-Substituted Phenylacetic Acid Agonist PPAR_RXR_CoR PPAR/RXR Heterodimer (Inactive) Agonist->PPAR_RXR_CoR Binds to LBD CoR Co-repressor PPAR_RXR_CoR->CoR Dissociation PPAR_RXR_Agonist_CoA PPAR/RXR/Agonist Co-activator Complex (Active) PPAR_RXR_CoR->PPAR_RXR_Agonist_CoA Conformational Change & Co-activator Recruitment PPRE PPRE (DNA) PPAR_RXR_Agonist_CoA->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates CoA Co-activator Synthetic_Workflow StartingMaterial Substituted Bromophenylacetate SuzukiCoupling Suzuki Coupling (Pd catalyst, base) StartingMaterial->SuzukiCoupling BoronicAcid Aryl Boronic Acid or Ester BoronicAcid->SuzukiCoupling Intermediate 3-Aryl Phenylacetate Ester SuzukiCoupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis FinalProduct 3-Substituted Phenylacetic Acid Hydrolysis->FinalProduct

Sources

Foundational

Novel GPR40 Agonist Pharmacophore Design: A Technical Guide

Executive Summary The Free Fatty Acid Receptor 1 (GPR40/FFAR1) remains a high-value target for Type 2 Diabetes (T2D) due to its ability to stimulate glucose-dependent insulin secretion (GDIS) with minimal hypoglycemia ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Free Fatty Acid Receptor 1 (GPR40/FFAR1) remains a high-value target for Type 2 Diabetes (T2D) due to its ability to stimulate glucose-dependent insulin secretion (GDIS) with minimal hypoglycemia risk.[1][2][3] However, the high-profile failure of the first-generation partial agonist fasiglifam (TAK-875) in Phase III due to drug-induced liver injury (DILI) necessitated a paradigm shift in pharmacophore design.

This guide outlines the transition from "Generation 1" partial agonists to "Generation 2" AgoPAMs (Agonist-Positive Allosteric Modulators) and Biased Agonists . It details the structural requirements to engage the cryptic allosteric Site 2, methods to eliminate hepatotoxicity (BSEP inhibition), and the specific synthetic workflows required to validate these novel chemical entities.

Part 1: Structural Biology & Binding Modes

To design novel agonists, one must distinguish between the two primary pharmacological sites on the GPR40 receptor. The failure of early candidates was partly due to a lack of understanding of these distinct binding modes and their downstream signaling consequences.

The Orthosteric vs. Allosteric Landscape

Recent crystal structures (e.g., PDB 4PHU, 5T1X) reveal that GPR40 possesses a unique topography allowing for cooperativity.

FeatureSite 1 (Orthosteric-like) Site 2 (Allosteric / AgoPAM)
Location Transmembrane (TM) bundle, extending through TM3-TM4 gap.Lipid-facing pocket outside the TM bundle (TM3, TM4, TM5, ICL2).[4]
Endogenous Ligand Medium/Long-chain fatty acids (e.g., Palmitate).Likely accessible to lipids but distinct from Site 1.
Pharmacology Partial Agonism. Stabilizes a specific active conformation but often recruits

-arrestin strongly.
Full Agonism (AgoPAM). Can activate the receptor alone and potentiate Site 1 ligands.
Key Residues Arg183, Arg258 (Charge clamp for acidic head).Tyr91, Glu172, Arg104 (Distinct polar/hydrophobic interactions).
Representative Ligand TAK-875 (Fasiglifam) AP8, AM-1638, SCO-267
Signaling Pathways & Biased Agonism

The goal of modern design is Gq-biased agonism . We aim to maximize Calcium (


) mobilization (insulin secretion) while minimizing 

-arrestin recruitment, which is linked to receptor downregulation and potentially distinct toxicological profiles.

GPR40_Signaling Ligand Novel AgoPAM GPR40 GPR40 (FFAR1) 7TM Receptor Ligand->GPR40 Binding (Site 2) Gq Gαq/11 Protein GPR40->Gq Primary Coupling GRK GRK Phosphorylation GPR40->GRK PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis B_Arr β-Arrestin Recruitment GRK->B_Arr Internal Receptor Internalization (Desensitization) B_Arr->Internal

Figure 1: GPR40 Signaling bifurcation. Modern pharmacophore design targets the Gq/11 axis (green) while attempting to minimize


-arrestin mediated internalization (grey).

Part 2: The Pharmacophore Scaffold & Mitigating Liability

The primary reason for the withdrawal of TAK-875 was DILI (Drug-Induced Liver Injury) caused by the inhibition of the Bile Salt Export Pump (BSEP) and mitochondrial toxicity. This was driven by the formation of reactive acyl glucuronides .[5][6]

The "Safety-First" Pharmacophore

To design a novel agonist, you must assemble three core motifs while adhering to strict exclusion criteria.

A. The Acidic Head Group (The Anchor)
  • Requirement: Must form an ionic interaction with Arg183/Arg258 (Site 1) or equivalent polar residues in Site 2.

  • The Liability: A standard carboxylic acid (

    
    ) is a substrate for UDP-glucuronosyltransferases (UGTs), forming reactive acyl glucuronides that covalently bind to liver proteins.
    
  • The Solution (Bioisosteres): Replace the carboxylic acid with non-glucuronidable surrogates.

    • Tetrazole

    • Oxadiazole

    • Thiazolidinedione (seen in PPAR

      
       agonists, but valid here if selectivity is maintained)
      
    • Sterically Hindered Acids:

      
      -gem-dimethyl substitution (e.g., 2-methyl-2-phenylpropanoic acid) reduces UGT access.
      
B. The Linker Region (The Gatekeeper)
  • Function: Determines the trajectory of the hydrophobic tail into the lipid pocket.

  • Design: Rigid biaryl ethers or spirocyclic systems (e.g., spiropiperidines) are superior to flexible alkyl chains. They reduce the entropic cost of binding and improve selectivity against GPR120 (FFAR4).

C. The Lipophilic Tail (The Activator)
  • Requirement: Must occupy the hydrophobic crevice of Site 2.

  • The Liability: High lipophilicity (LogP > 4) correlates strongly with BSEP inhibition.

  • The Solution: Introduce "polar breaks" within the tail (e.g., pyridine rings, sulfonyl groups) to lower LogP while maintaining shape complementarity.

Comparative Design Table
ComponentFirst Gen (TAK-875) Next Gen (Novel Design) Rationale
Head Group Phenylpropanoic AcidOxadiazole / Hindered AcidPrevent reactive metabolite formation (Acyl-glucuronide).
Scaffold DihydrobenzofuranSpiropiperidine / BiarylImprove metabolic stability and receptor subtype selectivity.
Lipophilicity High (cLogP ~4.5)Moderate (cLogP 2.5 - 3.5)Reduce BSEP inhibition and non-specific protein binding.
Binding Site Site 1 (Partial)Site 2 (AgoPAM)Full efficacy and cooperativity with endogenous fatty acids.

Part 3: Computational & Synthetic Workflow

This workflow integrates in silico modeling with safety screening before functional validation.

Design_Workflow Start Scaffold Selection (Non-Acidic Head) Docking Docking to Site 2 (PDB: 5T1X) Start->Docking Filter ADMET Filter (BSEP/LogP) Docking->Filter Synth Synthesis (Spiropiperidine core) Filter->Synth Pass Assay Ca2+ Flux Assay Synth->Assay Safety BSEP Vesicular Assay Assay->Safety EC50 < 50nM Safety->Start Fail (Inhibits BSEP)

Figure 2: Iterative design cycle prioritizing BSEP clearance early in the process.

Synthetic Strategy (Spiropiperidine Example)

A robust route to access Site 2 agonists involves a spiropiperidine core.

  • Core Formation: Strecker synthesis followed by cyclization to form the spiro-linkage.

  • Head Group Attachment:

    
     or Buchwald-Hartwig coupling to attach the polar head group (e.g., protected tetrazole).
    
  • Tail Elaboration: Reductive amination of the piperidine nitrogen with various biaryl aldehydes to probe the hydrophobic pocket.

Part 4: Experimental Validation Protocols

Trustworthiness in drug discovery relies on self-validating assays. The following protocols are industry standard for GPR40.

Functional Assay: Calcium Flux (FLIPR)

Purpose: Quantify Gq-mediated signaling efficacy. Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.

Protocol:

  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media and add 20 µL of Calcium-5 dye (Molecular Devices) dissolved in HBSS/HEPES buffer + 2.5 mM Probenecid (to prevent dye efflux).

  • Incubation: Incubate 45 min at 37°C, then 15 min at room temperature.

  • Compound Addition: Prepare 5x concentration of test compounds in assay buffer.

  • Measurement: Transfer to FLIPR Tetra system. Add compound and measure fluorescence (

    
    ) every second for 180 seconds.
    
  • Analysis: Calculate Max-Min fluorescence. Normalize to positive control (e.g., 10 µM Fasiglifam or AM-1638).

    • Self-Validation Check: Include a "mock" transfected cell line to rule out non-specific calcium release.

Safety Assay: BSEP Inhibition (Vesicular Transport)

Purpose: Predict hepatotoxicity risk (TAK-875 liability). System: Inverted membrane vesicles overexpressing human BSEP (ABCB11).

Protocol:

  • Preparation: Thaw BSEP vesicles and dilute in reaction buffer (10 mM Tris-HCl, sucrose,

    
    ).
    
  • Incubation: Mix vesicles (50 µg protein) with test compound (0.1 - 100 µM) and radiolabeled substrate (

    
    -Taurocholate, 2 µM).
    
  • Activation: Initiate transport by adding 4 mM ATP (active transport) or AMP (passive background control). Incubate 5 min at 37°C.

  • Termination: Stop reaction with ice-cold buffer and rapid filtration through glass fiber filters.

  • Quantification: Scintillation counting.

  • Calculation:

    
    
    
    
    
    • Threshold: Compounds with

      
       are flagged as high risk.
      

References

  • Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.[3] Nature. [Link][7]

  • Lu, J., et al. (2017).[8] Structural basis for the cooperative allosteric activation of the free fatty acid receptor GPR40.[3][4][8] Nature Structural & Molecular Biology. [Link]

  • Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: Life after ‘TAKing’ a hit. Diabetes, Obesity and Metabolism. [Link][9]

  • Otieno, M. A., et al. (2018).[6] Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury.[2][10] Toxicological Sciences. [Link][10]

  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs / Gq signaling in vitro is associated with robust secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide in vivo. Molecular Metabolism. [Link]

Sources

Exploratory

Targeting Th2 Inflammation: Design and Characterization of Phenylacetic Acid-Based CRTH2 Antagonists

Executive Summary The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor (GPCR) pivotal in the pathophysiology of allergic asthma, rhinitis, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor (GPCR) pivotal in the pathophysiology of allergic asthma, rhinitis, and atopic dermatitis.[1][2] Unlike the DP1 receptor, which mediates vasodilation, CRTH2 drives the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils in response to Prostaglandin D2 (PGD2).[3]

This guide provides an in-depth technical analysis of phenylacetic acid (PAA) analogs , a prominent class of CRTH2 antagonists. We explore the structural evolution from ramatroban to high-potency PAA derivatives (e.g., AMG 853), detail the synthetic pathways, and provide self-validating protocols for pharmacological characterization.

Scientific Foundation: The PGD2-CRTH2 Axis

CRTH2 is a Gi/o-coupled receptor.[4][5] Upon binding PGD2, it inhibits adenylyl cyclase (reducing cAMP) and mobilizes intracellular calcium.[6] This signaling cascade results in chemotaxis and shape change in eosinophils, a hallmark of allergic inflammation.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by CRTH2 activation, highlighting the therapeutic intervention points.

CRTH2_Signaling PGD2 PGD2 (Ligand) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Activates Gi Gαi Protein CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP (Decrease) AC->cAMP Reduces Effect Eosinophil Chemotaxis & Shape Change cAMP->Effect Modulates Ca Intracellular Ca2+ (Increase) PLC->Ca Mobilizes Ca->Effect Triggers Antagonist PAA Antagonist (e.g., AMG 853) Antagonist->CRTH2 Blocks

Figure 1: PGD2-CRTH2 signaling cascade.[1][2][3][5][7] Antagonists block the Gi-mediated calcium flux and cAMP reduction, preventing eosinophil migration.

Medicinal Chemistry Strategy

The phenylacetic acid (PAA) scaffold emerged as a bioisostere-driven optimization of earlier sulfonamide antagonists like Ramatroban. The carboxylic acid moiety is critical, mimicking the carboxylate head group of the endogenous ligand PGD2, while the lipophilic tail exploits the hydrophobic pocket of the receptor.

Structure-Activity Relationship (SAR)

The optimization of PAA antagonists generally revolves around three pharmacophoric regions:

  • The Acid Head: A carboxylic acid (phenylacetic or phenoxyacetic) is essential for ionic interaction with Arg170 in the CRTH2 binding pocket.

  • The Linker: A spacer (ether, sulfonamide, or amide) that orients the molecule. Phenoxyacetic acids often use an ether linkage to a central phenyl ring.

  • The Lipophilic Tail: A bulky hydrophobic group (e.g., chloro-cyclopropylphenyl, naphthyl) that occupies the accessory pocket, providing potency and selectivity over DP1.

Case Study: AMG 853 (Amgen)

AMG 853 represents a "dual antagonist" capable of blocking both CRTH2 and DP1, although it is often categorized by its potent CRTH2 activity.

  • Chemical Name: 2-(4-(4-(tert-butylcarbamoyl)-2-(2-chloro-4-cyclopropylphenylsulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetic acid.[1][4]

  • Key Optimization: The addition of a cyclopropyl group on the sulfonamide tail significantly improved metabolic stability and potency compared to its predecessor, AMG 009.

Chemical Synthesis Methodology

The synthesis of complex PAA analogs like AMG 853 typically employs a convergent strategy, coupling a phenol-acetate fragment with a sulfonamide core.

Synthetic Route Visualization (AMG 853)

AMG853_Synthesis SM1 4-Chloro-3-nitrobenzoyl chloride Int1 Nitro-Amide Intermediate SM1->Int1 + Amine Amine tert-Butylamine Phenol 4-Hydroxyphenylacetic acid deriv. Int2 Bis-aryl Ether Int1->Int2 + Phenol (SNAr) Aniline Aniline Intermediate Int2->Aniline Reduction (Fe/HCl or H2/Pd) AMG853 AMG 853 Aniline->AMG853 + SulfonylCl (Sulfonylation) SulfonylCl 2-Chloro-4-cyclopropyl benzenesulfonyl chloride

Figure 2: Convergent synthesis of AMG 853. Key steps include SNAr displacement and sulfonamide formation.

Protocol: General Synthesis of Phenoxyacetic Acid Analogs

Adapted from Novartis and Amgen patent literature.

  • SNAr Displacement: React 4-chloro-3-nitrobenzamide with a substituted 4-hydroxyphenylacetic acid methyl ester in DMF using K2CO3 as a base (80°C, 4-6h).

  • Nitro Reduction: Dissolve the intermediate in Ethanol/Water. Add Iron powder and Ammonium Chloride. Reflux for 2h to reduce the nitro group to an aniline.

  • Sulfonylation: Treat the aniline intermediate with the appropriate arylsulfonyl chloride in Pyridine/DCM (0°C to RT) to form the sulfonamide linkage.

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to yield the free acid (the active pharmacophore).

Pharmacological Characterization[5][8][9]

To validate a candidate as a potent CRTH2 antagonist, two pillars of testing are required: Binding Affinity (Target Engagement) and Functional Potency (Physiological Relevance).

Radioligand Binding Assay (Self-Validating Protocol)

This assay measures the ability of the compound to displace [3H]-PGD2 from human CRTH2 receptors expressed in HEK293 membranes.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 40 mM MgCl2, 0.1% BSA. Note: High Mg2+ is crucial for stabilizing the G-protein coupled state.

  • Ligand: [3H]-PGD2 (Specific Activity ~150 Ci/mmol).

  • Membranes: HEK293-hCRTH2 (stable transfectants).

Procedure:

  • Preparation: Resuspend membranes (5-10 µg protein/well) in Binding Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [3H]-PGD2 (Final conc: 1-2 nM).

    • 25 µL Test Compound (Serial dilution in DMSO, <1% final DMSO).

  • Equilibrium: Incubate for 60 minutes at Room Temperature.

  • Termination: Filter through GF/C glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

Validation Criteria:

  • Specific Binding: >80% of total binding (determined using 1 µM unlabeled PGD2 or Ramatroban).

  • Z' Factor: >0.5 for robust screening.

Functional Assay: Human Eosinophil Shape Change (ESC)

The ESC assay is the "gold standard" functional readout because it uses primary human cells in a physiological matrix (whole blood), accounting for plasma protein binding.

Protocol:

  • Blood Collection: Collect human blood into EDTA or Heparin tubes.

  • Incubation:

    • Mix 90 µL Whole Blood with 10 µL Test Compound. Incubate 10 min at 37°C.

    • Add 10 µL PGD2 (Final conc: EC80, typically 10-30 nM). Incubate exactly 4 min at 37°C.

  • Fixation/Lysis: Immediately stop reaction with 250 µL Cytofix/Cytoperm or ice-cold Paraformaldehyde-based lysis buffer.

  • Analysis: Analyze via Flow Cytometry.

    • Gating: Gate on Granulocytes (high SSC).

    • Readout: Eosinophils are identified by their high autofluorescence or CD49d+ staining. Measure the Forward Scatter (FSC) shift. PGD2 causes a distinct increase in FSC (shape change).

  • Calculation: % Inhibition = 100 x (Max FSC - Sample FSC) / (Max FSC - Basal FSC).

Data Summary: Comparative Potency

The following table summarizes the potency of key PAA analogs compared to the endogenous ligand.

CompoundClassCRTH2 Binding (Ki/IC50)DP1 Binding (Ki/IC50)Eosinophil Shape Change (IC50)
PGD2 Endogenous Ligand2.5 nM (Kd)~10 nM~5 nM (EC50)
Ramatroban Sulfonamide~100 nM>10,000 nM~300 nM
AMG 009 Phenylacetic Acid3 nM12 nM14 nM
AMG 853 Phenylacetic Acid8 nM (in plasma)35 nM1.6 nM

Note: AMG 853 maintains single-digit nanomolar potency even in the presence of human plasma, a critical feature for clinical efficacy.

References

  • Hirai, H., et al. (2001).[6] "Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2." Journal of Experimental Medicine. Link

  • Liu, J., et al. (2011).[8][9] "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist." ACS Medicinal Chemistry Letters. Link

  • Pettipher, R., et al. (2007).[1] "Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases."[1] Nature Reviews Drug Discovery. Link

  • Sandham, D. A., et al. (2007). "2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Monneret, G., et al. (2003). "Eosinophil shape change assay." Current Protocols in Cytometry. Link

Sources

Foundational

A Technical Guide to the (3-Methylphenyl)methoxy Group: Harnessing Hydrophobic Tail Effects in Drug Design

Abstract In the intricate process of drug discovery, the modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate process of drug discovery, the modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical motifs employed by medicinal chemists, the strategic incorporation of hydrophobic groups plays a pivotal role. This technical guide provides an in-depth analysis of the (3-Methylphenyl)methoxy group, a seemingly simple yet profoundly influential hydrophobic tail. We will explore its impact on molecular hydrophobicity, target engagement, and metabolic stability. This paper serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its application, supported by detailed experimental protocols and authoritative references.

The Strategic Role of Hydrophobicity in Medicinal Chemistry

A delicate balance between hydrophilicity and hydrophobicity (lipophilicity) is a prerequisite for a successful drug candidate.[1][2] This balance governs a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its ability to effectively interact with its biological target.[3] Hydrophobic tails, typically nonpolar hydrocarbon segments of a molecule, are critical for mediating interactions with non-polar environments, such as the lipid bilayers of cell membranes and hydrophobic pockets within target proteins.[4][5] The primary driving force for these associations is the hydrophobic effect, an entropically favorable process where nonpolar groups aggregate to minimize their disruptive contact with water.[6][7] This fundamental interaction is a cornerstone of drug-receptor binding and is crucial for achieving high binding affinity.[8][9]

Physicochemical Profile of the (3-Methylphenyl)methoxy Group

The (3-Methylphenyl)methoxy group, also known as the meta-methylbenzyl ether group, offers a unique combination of hydrophobicity, steric bulk, and conformational flexibility that can be strategically exploited in drug design.

Structure and Isomeric Considerations

The defining feature of this moiety is a benzyl ether scaffold with a methyl group positioned at the meta- (3-) position of the aromatic ring. This specific placement distinguishes it from its ortho- and para-isomers, leading to distinct electronic and steric properties that can profoundly influence molecular interactions.

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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", fontcolor="#202124"]; O [label="O"]; CH2 [label="CH₂"]; R [label="—R", fontsize=14]; // Represents the rest of the molecule

// Define node positions C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; C_Me [pos="-2.08,-1.2!", fillcolor="#FBBC05", shape=ellipse, style=filled]; CH2 [pos="2.08,1.2!"]; O [pos="2.8,0!"]; R [pos="3.8,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C_Me; C6 -- CH2; CH2 -- O; O -- R;

// Benzene ring double bonds (approximated) edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6; } dend

Figure 1: Chemical structure of the (3-Methylphenyl)methoxy group.
Quantifying Hydrophobicity: cLogP and Positional Impact

Lipophilicity is quantitatively expressed by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).[10][11] The addition of a methyl group to the benzyl ether core significantly increases its hydrophobicity. The position of this methyl group is not trivial; it subtly alters the calculated LogP (cLogP), which can translate to meaningful differences in biological activity.

MoietyApproximate cLogP Contribution*Key Feature
Benzyloxy~1.6Baseline hydrophobicity
(2-Methylphenyl)methoxy~2.1Increased steric hindrance near the ether linkage
(3-Methylphenyl)methoxy ~2.1 Balances hydrophobicity with moderate steric impact
(4-Methylphenyl)methoxy~2.1Extends length; potentially different vector for interactions
Note: cLogP values are estimations and can vary based on the calculation algorithm and the parent structure.

Pharmacodynamic Implications: Optimizing Target Engagement

The primary role of a hydrophobic tail is to enhance binding affinity by favorably occupying hydrophobic pockets within a receptor or enzyme active site.[8][12] The (3-Methylphenyl)methoxy group is particularly adept at this, offering advantages beyond simple lipophilicity.

The "Magic Methyl" Effect in Action

The strategic placement of a methyl group can lead to a disproportionate increase in binding affinity, an effect often termed the "magic methyl" effect.[13] This can be attributed to several factors:

  • Displacement of Water: The methyl group can displace high-energy water molecules from a hydrophobic pocket, resulting in a significant entropic gain that strengthens binding.[7]

  • Enhanced van der Waals Contacts: The added bulk of the methyl group can increase the surface area contact with nonpolar residues in the binding site, improving van der Waals interactions.[14]

  • Conformational Restriction: The methyl group can lock the phenyl ring into a more favorable binding conformation, reducing the entropic penalty of binding.[13]

The Meta-Position Advantage

The meta-position of the methyl group provides a unique directional vector that can be used to probe specific sub-pockets within a binding site. Unlike an ortho-methyl, which can introduce significant steric clash near the core of the molecule, or a para-methyl, which primarily extends the molecule's length, the meta-methyl projects laterally. This can allow the tail to engage with complementary hydrophobic regions that might otherwise be inaccessible.[15]

// Edges for interactions edge [style=dashed, arrowhead=normal, color="#202124", constraint=false, label="Hydrophobic Interaction", fontsize=9]; Linker -> Pocket; Aromatic -> Pocket; Methyl -> SubPocket [label=" Specific Hydrophobic\n Interaction"];

edge [style=dashed, arrowhead=normal, color="#EA4335", label="H-Bond", fontsize=9]; HBD -> HBA;

// Edges for structure edge [style=solid, arrowhead=none, color="#5F6368"]; Core -> HBD; Core -> Linker; Linker -> Aromatic; Aromatic -> Methyl [constraint=false]; } dend

Figure 2: Interaction of a ligand with the (3-Methylphenyl)methoxy tail in a receptor.

Pharmacokinetic Consequences: The ADME Profile

While potent target binding is essential, a drug's success is ultimately determined by its ADME profile. The hydrophobicity imparted by the (3-Methylphenyl)methoxy group has significant, multifaceted effects.

  • Solubility and Permeability: Increasing lipophilicity generally decreases aqueous solubility but enhances permeability across cell membranes.[2] Careful balancing is required to ensure the compound is soluble enough for formulation and absorption but lipophilic enough to enter cells.

  • Plasma Protein Binding (PPB): Highly lipophilic compounds tend to bind extensively to plasma proteins like albumin. While this can create a circulating reservoir of the drug, excessively high PPB can reduce the free fraction available to engage the target.

  • Metabolism: Benzyl ethers can be susceptible to oxidative metabolism, particularly O-debenzylation.[16] The presence of the methyl group can influence metabolic stability. It may act as a steric shield, hindering the approach of metabolic enzymes (e.g., Cytochrome P450s) to the benzylic position or the ether oxygen. Conversely, the methyl group itself can be a site of oxidation (hydroxylation), creating a new metabolic pathway.[17]

Experimental Workflows for Assessment

Validating the theoretical effects of the (3-Methylphenyl)methoxy group requires robust experimental evaluation. The following protocols outline key assays for determining its impact on lipophilicity and metabolic stability.

Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

This classic method directly measures the distribution of a compound between an aqueous and an organic phase at physiological pH.[1][18]

Objective: To experimentally determine the LogD value at pH 7.4.

Materials:

  • Test compound (10 mM stock in DMSO)

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and rotator

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS or HPLC-UV)

Procedure:

  • Preparation: Add 500 µL of pre-saturated n-octanol and 500 µL of pre-saturated PBS (pH 7.4) to a microcentrifuge tube.

  • Compound Addition: Add 10 µL of the 10 mM compound stock solution to the tube.

  • Equilibration: Cap the tube securely and vortex vigorously for 1 minute. Place on a rotator and mix for 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) from the top n-octanol layer and a separate aliquot from the bottom PBS layer. Be careful not to disturb the interface.

  • Analysis: Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated LC-MS/MS or HPLC-UV method.

  • Calculation:

    • LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )

Workflow Start Start: 10 mM Compound Stock in DMSO Prepare 1. Prepare Phases: 500µL Octanol + 500µL PBS (pH 7.4) Start->Prepare Add 2. Add 10µL of Compound Stock Prepare->Add Equilibrate 3. Equilibrate: Vortex (1 min), Rotate (1 hr) Add->Equilibrate Separate 4. Separate Phases: Centrifuge (10,000 x g, 10 min) Equilibrate->Separate Sample 5. Sample Aqueous & Organic Layers Separate->Sample Analyze 6. Analyze Concentrations (LC-MS or HPLC) Sample->Analyze Calculate 7. Calculate LogD₇.₄ Analyze->Calculate End End: Experimental LogD Value Calculate->End

Figure 3: Workflow for shake-flask LogD determination.
Protocol: In Vitro Metabolic Stability Assessment

This assay uses liver microsomes, which are rich in drug-metabolizing enzymes, to predict the rate of metabolic clearance.[16]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance of a compound.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.

  • Initiation: Add the test compound to the microsomal suspension to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Reaction Start: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex and centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t₁/₂) = 0.693 / k

Conclusion

The (3-Methylphenyl)methoxy group is a powerful tool in the medicinal chemist's repertoire. Its utility extends beyond simply increasing hydrophobicity; its specific isomeric structure provides a means to fine-tune steric interactions, probe directional hydrophobic pockets, and potentially modulate metabolic stability.[13][19] By understanding the intricate interplay between its physicochemical properties and its effects on pharmacodynamics and pharmacokinetics, drug development professionals can more rationally design molecules with an improved probability of success. The experimental workflows provided herein offer a validated framework for quantifying these effects, enabling data-driven decisions in the optimization of lead compounds.

References

  • Borah, S. J., et al. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE. Available at: [Link]

  • Sustainability Dictionary. (n.d.). Hydrophobic Tail. Area. Available at: [Link]

  • Alam, S., et al. (2012). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. American Journal of Biochemistry and Biotechnology. Available at: [Link]

  • Yamashita, F., & Sasa, Y. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. Available at: [Link]

  • Spring, D. R., et al. (2013). Designer lipids for drug delivery: from heads to tails. Expert Opinion on Drug Delivery. Available at: [Link]

  • Philadelphia University. (n.d.). Receptor-drug interaction. Available at: [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Available at: [Link]

  • sqadia.com. (2025). Drug-Receptor Interaction Pharmacodynamics | Binding Forces. YouTube. Available at: [Link]

  • Torrent, M. (2023). Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. AbbVie. Available at: [Link]

  • Maynard, J. A., et al. (2020). Effects of Hydrophobic Tail Length Variation on Surfactant-Mediated Protein Stabilization. Molecular Pharmaceutics. Available at: [Link]

  • Maynard, J. A., et al. (2020). Effects of Hydrophobic Tail Length Variation on Surfactant-Mediated Protein Stabilization. National Institutes of Health. Available at: [Link]

  • Zhang, B., & Yi, Y. (2022). The Hydrophobic Effects: Our Current Understanding. MDPI. Available at: [Link]

  • Varadi, L., et al. (2023). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. Available at: [Link]

  • Lecturio. (2019). Hydrophilic vs. Hydrophobic: Absorption and Distribution – Pharmacokinetics (PK). Lecturio. Available at: [Link]

  • Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity: Shake Flasks, Protein Folding and Drug Discovery. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Zuch de Zafra, C. L., et al. (2017). Key factors influencing ADME properties of therapeutic proteins. Bioanalysis. Available at: [Link]

  • Nichols, D. E. (1994). Medicinal Chemistry and Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhal, S. K., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Zamora, I., et al. (2017). Experimental and Calculated Distribution Coefficients (log D 7.4) from a Unified Solvation Model. ResearchGate. Available at: [Link]

  • Ferreira, R. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Hergenrother, P. J., et al. (2014). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Hydrolysis of Methyl 2-{3-[(3-methylphenyl)methoxy]phenyl}acetate

Introduction & Biological Context Target Molecule: Methyl 2-{3-[(3-methylphenyl)methoxy]phenyl}acetate Target Product: 2-{3-[(3-methylphenyl)methoxy]phenyl}acetic acid[1] This Application Note details the chemoselective...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Target Molecule: Methyl 2-{3-[(3-methylphenyl)methoxy]phenyl}acetate Target Product: 2-{3-[(3-methylphenyl)methoxy]phenyl}acetic acid[1]

This Application Note details the chemoselective hydrolysis of the methyl ester functionality within Methyl 2-{3-[(3-methylphenyl)methoxy]phenyl}acetate . This structural motif is characteristic of GPR40 (FFAR1) agonists and PPAR modulators , classes of compounds investigated for the treatment of Type 2 Diabetes Mellitus and metabolic syndrome.

In drug discovery, the methyl ester often serves two roles:

  • Synthetic Intermediate: It protects the carboxylic acid during the alkylation of the phenol group (formation of the benzyl ether linkage).

  • Prodrug: It improves cellular permeability before being hydrolyzed in vivo to the active free acid pharmacophore.

Critical Chemical Considerations
  • Chemoselectivity: The molecule contains a benzyl ether linkage (-O-CH2-Ph). While stable to bases, this linkage is susceptible to cleavage under strong acidic conditions or hydrogenolysis. Therefore, basic saponification is the mandatory approach; acid-catalyzed hydrolysis must be avoided to prevent fragmentation of the pharmacophore.

  • Solubility: The presence of two aromatic rings and a methyl group renders the substrate highly lipophilic. Standard aqueous hydrolysis will fail due to phase separation. A miscible organic co-solvent (THF or Methanol) is required to facilitate the reaction.

Reaction Mechanism

The transformation proceeds via a B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the methoxide leaving group, generating the carboxylate salt, which is subsequently protonated during the acidic workup.

Graphviz Diagram: Reaction Pathway

ReactionScheme Substrate Methyl Ester Substrate (Lipophilic) Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- (Nucleophilic Attack) Salt Carboxylate Salt (Water Soluble) Intermediate->Salt - OMe- (Elimination) Product Free Acid Product (Precipitate) Salt->Product + H+ (Acidic Workup)

Figure 1: Mechanistic pathway of the saponification process converting the methyl ester to the free acid.

Experimental Protocols

Method A: Lithium Hydroxide (LiOH) – The "Gold Standard" for Research Scale

This method is preferred for medicinal chemistry (mg to gram scale) due to the mild nature of LiOH and the excellent solubility of THF for lipophilic substrates.

Reagents:

  • Substrate: Methyl 2-{3-[(3-methylphenyl)methoxy]phenyl}acetate

  • Solvent: Tetrahydrofuran (THF) / Water (3:1 ratio)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Acid (Workup): 1N HCl

Protocol:

  • Dissolution: Dissolve 1.0 equivalent (eq.) of the methyl ester substrate in THF (10 mL per mmol). Ensure complete dissolution; the solution should be clear.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.0 eq.) in Water (3.3 mL per mmol). Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The mixture may become cloudy initially but should clarify or form a uniform emulsion upon stirring.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Time: Typically 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (higher Rf) should disappear.

  • Quench & Workup:

    • Concentrate the mixture under reduced pressure to remove the majority of THF.

    • Dilute the remaining aqueous residue with water.[2]

    • Wash: Extract once with Diethyl Ether (removes unreacted neutral impurities). Discard the organic layer.[2]

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches ~2–3. The free acid should precipitate as a white solid.

    • Extraction: Extract the cloudy mixture with Ethyl Acetate (3x).

  • Isolation: Dry the combined Ethyl Acetate layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Sodium Hydroxide (NaOH) – Scale-Up Protocol

Preferred for multi-gram batches where cost is a factor and THF peroxide formation is a concern.

Protocol:

  • Suspend the substrate (1.0 eq.) in Methanol (MeOH) (10 volumes).

  • Add 2N NaOH (3.0 eq.).

  • Heat the mixture to 50°C for 1–2 hours.

    • Why Heat? Methanol is less lipophilic than THF; mild heating ensures phase transfer and kinetic acceleration.

  • Cool to RT and evaporate Methanol.

  • Acidify the aqueous residue with 2N HCl to precipitate the product. Filter the solid, wash with water, and dry.

Analytical Validation & Data Interpretation

Successful hydrolysis must be validated using orthogonal analytical techniques to ensure structural integrity of the benzyl ether.

Table 1: Expected Analytical Shifts
TechniqueParameterStarting Material (Ester)Product (Acid)Interpretation
1H NMR Methoxyl Singlet~3.65 - 3.70 ppm (s, 3H)Absent Definitive proof of hydrolysis.
1H NMR Acid ProtonAbsent~11.0 - 13.0 ppm (br s, 1H)Confirms carboxylic acid formation.
LC-MS Molecular WeightM+ (Parent)[M-14] (Loss of CH2)Mass shift corresponds to CH3 -> H.
IR Carbonyl Stretch~1740 cm⁻¹ (Ester)~1710 cm⁻¹ (Acid)Shift to lower wavenumber due to H-bonding.
Graphviz Diagram: Experimental Workflow

Workflow Start Start: Methyl Ester Dissolve Dissolve in THF/H2O Start->Dissolve React Add LiOH (2 eq) Stir RT, 4h Dissolve->React Check TLC/LCMS Check React->Check Check->React Incomplete Evap Evaporate THF Check->Evap Complete Acidify Acidify to pH 2 (1N HCl) Evap->Acidify Extract Extract w/ EtOAc Acidify->Extract Final Final Product: Carboxylic Acid Extract->Final

Figure 2: Step-by-step experimental workflow for the hydrolysis and isolation of the target acid.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of the lipophilic benzyl-ether chain.

    • Solution: Increase the THF:Water ratio to 4:1 or add a catalytic amount of Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst.

  • Issue: Cleavage of Benzyl Ether.

    • Cause: Acidification step was too aggressive (pH < 1) or temperature too high during workup.

    • Solution: Use mild acid (Citric Acid or 1N HCl) for neutralization and keep the temperature at 0°C during acidification.

  • Issue: Emulsion during Extraction.

    • Cause: Presence of amphiphilic carboxylate intermediates.

    • Solution: Saturate the aqueous phase with NaCl (Brine) before extraction.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for ester hydrolysis conditions and benzyl ether stability).

  • Negoro, N., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 3(11), 896–900. (Describes the synthesis of similar phenylacetic acid derivatives).

  • Takeda Pharmaceutical Company. (2004). Patent WO2004072018A1: Compounds having GPR40 receptor agonist activity. (Contains specific examples of hydrolyzing phenylacetic acid methyl esters).

  • Hamada, Y., et al. (1984). Efficient hydrolysis of methyl esters. Journal of the American Chemical Society. (Foundational protocols for LiOH hydrolysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of Unreacted 3-Methylbenzyl Bromide

Case ID: T-MBB-001 Subject: Post-Reaction Cleanup of 3-Methylbenzyl Bromide (m-Xylyl Bromide) Priority: High (Lachrymator / Genotoxic Impurity) Status: Resolved / Guide Available Executive Summary & Safety Directive The...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MBB-001 Subject: Post-Reaction Cleanup of 3-Methylbenzyl Bromide (m-Xylyl Bromide) Priority: High (Lachrymator / Genotoxic Impurity) Status: Resolved / Guide Available

Executive Summary & Safety Directive

The Problem: 3-Methylbenzyl bromide (CAS: 620-13-3) is a potent lachrymator (tear gas effect) and a suspected genotoxic impurity (GTI). Its high boiling point (~215°C) makes removal by simple evaporation impossible without co-distilling your product.

The Solution: Do not attempt to distill it off unless you have a significant boiling point difference (>50°C) and high-vacuum capabilities.[1] The most effective, validated method is Chemical Scavenging (Derivatization) . This converts the lipophilic alkyl bromide into a hydrophilic salt, allowing it to be washed away into the aqueous phase.

Safety Warning:

  • Lachrymator: All operations must be performed in a functioning fume hood.

  • Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 10% sodium thiosulfate to quench the lachrymatory effect.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best removal strategy for your specific reaction mixture.

ScavengingStrategy Start Start: Reaction Complete (Excess 3-Methylbenzyl Bromide) Q1 Is your product water-sensitive? Start->Q1 Yes Protocol B: Polymer-Supported Scavenger (Filtration only) Q1->Yes Yes No No Q1->No No Q2 Is your product an amine or acid-sensitive? No->Q2 Amine Product Protocol C: Thiosulfate Scavenging (Bunte Salt Formation) Q2->Amine Product Amine Acid Sensitive Protocol C: Thiosulfate Scavenging Q2->Acid Sensitive Acid Sensitive Stable Protocol A (Standard): Solution-Phase Amine Scavenging (Morpholine + Acid Wash) Q2->Stable Stable caption Figure 1: Decision tree for selecting the appropriate scavenging protocol.

Detailed Protocols

Protocol A: Solution-Phase Amine Scavenging (The Gold Standard)

Best For: Neutral, stable products (amides, ethers, esters). Mechanism: Nucleophilic attack by a secondary amine forms a water-soluble quaternary ammonium salt.

Reagents:

  • Scavenger: Morpholine (preferred) or N-Methylpiperazine.

  • Solvent: Compatible with your reaction solvent (DCM, EtOAc, THF, Toluene).

Step-by-Step Guide:

  • Quantify Excess: Estimate the remaining 3-methylbenzyl bromide (e.g., if you used 1.2 eq, you have 0.2 eq remaining).

  • Add Scavenger: Add 1.5 to 2.0 equivalents of Morpholine relative to the remaining bromide.

  • Quench: Stir the reaction mixture at 40–50°C for 30–60 minutes .

    • Note: If heating is not possible, stir at room temperature for 2–4 hours.

  • Workup (The "Wash" Cycle):

    • Wash 1 (Acidic): Wash the organic layer with 1M HCl or 10% Citric Acid.

      • Purpose: Removes the excess Morpholine (protonation) AND the newly formed quaternary ammonium salt (solubility).

    • Wash 2 (Brine): Wash with saturated NaCl to remove residual water.

    • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

Why this works: 3-Methylbenzyl morpholinium bromide is highly polar and partitions quantitatively into the aqueous acidic phase.

Protocol B: Polymer-Supported Scavenging (Water-Free)

Best For: Water-sensitive products or when aqueous workup causes emulsions. Mechanism: The electrophile (bromide) binds irreversibly to the solid support.

Reagents:

  • Resin: Aminomethyl polystyrene or Silica-supported amine (Si-Amine).

  • Loading: Check the manufacturer's loading (usually 1.0–2.0 mmol/g).

Step-by-Step Guide:

  • Calculate Loading: You need 2.0 to 3.0 equivalents of resin active sites relative to the remaining bromide.

    • Calculation: Mass of Resin = (mmol of excess bromide × 3) / (Loading of Resin mmol/g).

  • Incubate: Add the resin directly to the reaction mixture.

  • Agitate: Stir gently or shake (do not use a magnetic stir bar if using fragile silica beads; use an orbital shaker) for 4–12 hours at room temperature.

  • Filter: Filter the mixture through a sintered glass funnel or a Celite pad.

  • Rinse: Rinse the filter cake with the reaction solvent to recover entrained product.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Protocol C: Thiosulfate Scavenging (Green & Odorless)

Best For: Amine-containing products (where Protocol A would extract your product) or acid-sensitive compounds. Mechanism: Formation of a water-soluble Bunte Salt (S-alkyl thiosulfate).

Reagents:

  • Scavenger: Sodium Thiosulfate Pentahydrate (

    
    ).
    
  • Solvent: Biphasic system (Organic solvent + Water).

Step-by-Step Guide:

  • Prepare Solution: Dissolve Sodium Thiosulfate (3.0 equivalents relative to excess bromide) in water.

  • Mix: Add this aqueous solution to your organic reaction mixture.

  • Phase Transfer (Critical): If the reaction is slow, add a catalytic amount (1-5 mol%) of Tetrabutylammonium bromide (TBAB) to speed up the biphasic reaction.

  • Agitate: Stir vigorously at 40-50°C for 1-2 hours .

  • Separate: The 3-methylbenzyl thiosulfate (Bunte salt) will partition into the aqueous layer.

  • Wash: Separate layers and wash the organic phase once with water.

Data & Comparison

FeatureAmine Scavenging (Prot. A)Polymer Scavenging (Prot. B)[2]Thiosulfate (Prot. C)
Cost LowHighVery Low
Speed Fast (30-60 min)Slow (4-12 hrs)Medium (1-2 hrs)
Water Req. Yes (Acid wash)NoYes
Odor Mild (Morpholine)NoneNone
Selectivity Removes Alkyl HalidesRemoves Alkyl HalidesRemoves Alkyl Halides
Interference Can't use with acidic productsNoneNone

Analytical Validation (QC)

How do you ensure the impurity is removed to ppm levels?

  • TLC Visualization:

    • 3-Methylbenzyl bromide is UV active (254 nm).

    • Stain: It stains strongly with 4-(p-nitrobenzyl)pyridine (blue/purple spot) or Iodine/Silica .

    • Tip: Run a co-spot of the pure bromide starting material. If the spot is visible by eye, you likely still have >1000 ppm.

  • HPLC/GC (Quantitative):

    • GC-FID: The preferred method due to the volatility of the bromide.

    • HPLC-UV: Detect at 210 nm or 254 nm .

    • Limit of Quantitation: Ensure your method can detect down to 10-50 ppm if this is for pharmaceutical use (GTI threshold).

Troubleshooting (FAQs)

Q: I used Morpholine (Protocol A) but I still see the bromide on TLC.

  • A: You likely didn't heat it long enough or your biphasic wash wasn't acidic enough. The morpholine adduct is a quaternary salt; it must have an aqueous layer to go into. Ensure you wash with 1M HCl, not just water.

Q: Can I use Silica Gel Chromatography to remove it?

  • A: Yes, but it is difficult. 3-Methylbenzyl bromide is non-polar (runs near the solvent front in Hexane/EtOAc). If your product is also non-polar, they will co-elute. Scavenging is superior for separation factors.

Q: The reaction turned cloudy after adding Thiosulfate.

  • A: This is good. The formation of the Bunte salt often creates a cloudy emulsion or precipitate in the aqueous layer. Filter it or allow extended time for phase separation.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 6: Workup and Purification).[3]

  • Look, G. C., et al. (1997). "Rapid Purification by Polymer Supported Quench." Tetrahedron Letters, 38(37), 6561-6564.

  • Ji, S., et al. (2019).[4][5] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9, 26683-26690.

  • Togashi, M., et al. (2012). "Scavenging of Genotoxic Alkyl Halides from Reaction Mixtures." Organic Process Research & Development, 16(12), 1969–1974.

Sources

Optimization

Technical Guide: Stability &amp; Handling of Phenylacetic Acid Solutions

Executive Summary & Core Stability Logic Phenylacetic Acid (PAA) (CAS: 103-82-2) exhibits distinct stability profiles depending on its physical state. While the solid crystalline form is robust, solutions—particularly aq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Logic

Phenylacetic Acid (PAA) (CAS: 103-82-2) exhibits distinct stability profiles depending on its physical state. While the solid crystalline form is robust, solutions—particularly aqueous ones—present specific challenges at room temperature (20–25°C).

As a Senior Application Scientist, I categorize the stability risks into two primary vectors:

  • Biological Instability (High Risk in Aqueous Media): PAA is a prime carbon source for various bacteria (e.g., Pseudomonas, E. coli). In unpreserved aqueous solutions at room temperature, microbial proliferation is the dominant failure mode, often misdiagnosed as chemical precipitation.

  • Chemical Stability (High): Chemically, the benzene ring confers resistance to oxidation and reduction under standard laboratory conditions. PAA does not spontaneously decarboxylate or hydrolyze at room temperature.

Troubleshooting & FAQ: Researcher’s Field Guide

Category A: Visual & Physical Anomalies

Q1: My aqueous PAA solution (10 mM) was clear yesterday but looks slightly turbid/cloudy today. Is this chemical precipitation?

  • Diagnosis: Likely Microbial Contamination , not chemical precipitation.

  • The Science: PAA has a water solubility of ~15 g/L (approx. 110 mM). A 10 mM solution is well below the saturation limit. Turbidity at this concentration typically indicates bacterial growth (biofilm formation), as PAA serves as a metabolic substrate for the paa catabolic pathway found in many environmental bacteria [1, 2].

  • Action: Discard the solution. Do not attempt to filter and reuse, as metabolic byproducts (e.g., succinyl-CoA derivatives) may remain.

  • Prevention: Always filter-sterilize (0.22 µm) aqueous stocks and store them at 4°C, not room temperature.

Q2: I see white crystals forming in my ethanolic stock solution. Did the PAA degrade?

  • Diagnosis: Solvent Evaporation , leading to supersaturation.

  • The Science: PAA is highly soluble in ethanol. However, volatile organic solvents evaporate rapidly at room temperature if not sealed with Parafilm® or stored in airtight septa vials. This increases the concentration beyond the solubility limit, forcing the stable PAA crystal lattice to reform.

  • Action: Redissolve by adding a small volume of the original solvent and vortexing. Verify concentration via UV-Vis or HPLC before use.

Category B: Chemical Integrity & Handling[1]

Q3: Can I autoclave PAA solutions to sterilize them?

  • Recommendation: No. Use Sterile Filtration.

  • Reasoning: While PAA has a high boiling point (265.5°C) and is thermally stable, autoclaving (121°C, 15 psi) can induce:

    • Phase Separation: PAA melts at ~76°C. In high concentrations, it may form molten droplets that do not redissolve uniformly upon cooling.

    • Headspace Loss: PAA has a distinct odor, indicating some volatility. Autoclaving in open or loosely capped vessels can lead to loss of mass.

  • Protocol: Dissolve PAA in the target buffer, then pass through a 0.22 µm PES (Polyethersulfone) or PVDF membrane.

Q4: My HPLC trace shows a new peak after storing PAA in DMSO for a month. What is it?

  • Diagnosis: Potential Hygroscopic Effect / Water Absorption .

  • The Science: DMSO is hygroscopic. Absorbed water can alter the solvent environment. While PAA itself is stable in DMSO, the "new peak" is often a solvent artifact or a contaminant introduced during repeated pipetting. PAA is chemically resistant to oxidation in DMSO under ambient conditions.

Experimental Protocols

Protocol A: Preparation of Long-Term Stable PAA Standards

Objective: Create a self-validating stock solution resistant to microbial degradation.

ParameterAqueous Stock (High Risk)Organic Stock (Recommended)
Solvent PBS or Ultrapure WaterEthanol (Abs.) or DMSO
Concentration Max 100 mM (limited by solubility)1 M (High solubility)
Sterilization Mandatory: 0.22 µm filtrationNot required (bacteriostatic)
Storage 4°C (Shelf life: <2 weeks)-20°C (Shelf life: >1 year)
Vessel Amber glass (protects from light)Amber glass with PTFE-lined cap

Step-by-Step:

  • Weigh PAA solid using an analytical balance (Precision: ±0.1 mg).

  • Dissolve in the chosen solvent.[1] Note: For water, heating to 40°C speeds up dissolution.

  • For Aqueous: Syringe filter immediately into a sterile, endotoxin-free vial.

  • Labeling: Include Date, Concentration, Solvent, and "Filter Sterilized" status.

Protocol B: Rapid Stability Validation (HPLC-UV)

Objective: Verify if an old room-temperature solution is still viable.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 50:50 [Methanol : Water + 0.1% Formic Acid].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Criteria: PAA peak should be >99% of total area. Any peak <2 min is likely solvent front or metabolic byproducts (if aqueous).

Visualizing the Stability Logic

Diagram 1: Storage Decision Tree

This workflow ensures researchers choose the correct storage path to prevent degradation.

StorageWorkflow Start Start: PAA Solid SolventCheck Select Solvent Start->SolventCheck Organic Organic (DMSO/Ethanol) SolventCheck->Organic Chemical Stability Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Biological Risk HighConc Prepare High Conc. Stock (>500 mM) Organic->HighConc StoreFrozen Store at -20°C (Stable >1 Year) HighConc->StoreFrozen Dissolve Dissolve (Max ~100 mM) Aqueous->Dissolve Filter CRITICAL: 0.22 µm Filtration Dissolve->Filter RT_Risk Room Temp Storage Dissolve->RT_Risk Not Recommended StoreCold Store at 4°C (Use within 2 weeks) Filter->StoreCold Microbial FAILURE: Microbial Growth (Turbidity/Degradation) RT_Risk->Microbial High Probability

Caption: Decision matrix for PAA storage. Note the critical control point (filtration) for aqueous solutions to prevent microbial failure.

Diagram 2: The Biological Degradation Pathway

Why does your aqueous solution degrade? It is not simple hydrolysis; it is enzymatic consumption by contaminants.

DegradationPathway PAA Phenylacetic Acid (Solution) PA_CoA Phenylacetyl-CoA PAA->PA_CoA Activation Bacteria Contaminant Bacteria (e.g., Pseudomonas, E. coli) Enzyme1 PaaK (Ligase) Bacteria->Enzyme1 Enzyme2 PaaABCDE (Oxygenase) Bacteria->Enzyme2 Enzyme1->PA_CoA RingOpen Ring Cleavage (Loss of Aromaticity) PA_CoA->RingOpen Epoxidation Enzyme2->RingOpen TCA Succinyl-CoA + Acetyl-CoA (Biomass) RingOpen->TCA Metabolism

Caption: Mechanism of PAA loss in non-sterile aqueous solutions. Bacteria activate PAA to Phenylacetyl-CoA, leading to irreversible ring cleavage [1, 3].

References

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetic acid catabolic pathways. Advances in Applied Microbiology.

  • Huang, F., et al. (2019). Aromatic hydrocarbon compound degradation of phenylacetic acid by indigenous bacterial Sphingopyxis isolated from Lake Taihu. Journal of Toxicology and Environmental Health.

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid... in pure solvents. Journal of Chemical & Engineering Data.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 999, Phenylacetic Acid.

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Reference Data & Comparative Studies

Validation

Phenylacetic Acid vs. Phenoxyacetic Acid: A Comparative Guide to Potency as PPAR Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of PPARs in Metabolic Regulation Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of PPARs in Metabolic Regulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] They are critical regulators of gene networks involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[2] Three distinct PPAR isoforms have been identified—PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3)—each encoded by a separate gene and exhibiting a unique tissue distribution and physiological role.[2][3]

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation primarily regulates the transport and oxidation of fatty acids.[4][5]

  • PPARγ is most abundant in adipose tissue and plays a master role in adipogenesis (the formation of fat cells), insulin sensitivity, and glucose uptake.[4][5][6]

  • PPARβ/δ is expressed ubiquitously and is involved in lipid oxidation and energy homeostasis.[1][6]

This central role in metabolic control has established PPARs, particularly PPARα and PPARγ, as prominent drug targets for treating metabolic disorders like type 2 diabetes and dyslipidemia.[7][8] The development of synthetic ligands, or agonists, that can modulate the activity of these receptors is a major focus of pharmaceutical research. This guide provides an in-depth comparison of two foundational chemical scaffolds used to develop such agonists: phenylacetic acid and phenoxyacetic acid.

Structural and Mechanistic Foundations

At their core, phenylacetic acid and phenoxyacetic acid are structurally similar, featuring an acidic carboxyl group attached to a phenyl ring via a short linker. The critical distinction lies in the introduction of an ether linkage in phenoxyacetic acid. This seemingly minor structural alteration has significant implications for the molecule's conformation and its ability to interact with the ligand-binding domain (LBD) of PPAR isoforms.

The acidic head group of these molecules is a key feature, typically participating in hydrogen bonding within the PPAR LBD.[9] Upon binding a suitable ligand, the PPAR receptor undergoes a conformational change, releases co-repressor proteins, and recruits co-activator proteins.[4] This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating or suppressing their transcription.[4][5][10]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylacetic or Phenoxyacetic Acid Derivative PPAR PPAR (α, γ, δ) Ligand->PPAR Binds CoRep Co-Repressor PPAR->CoRep Releases Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Heterodimerizes with RXR RXR RXR RXR->Heterodimer CoAct Co-Activator Heterodimer->CoAct PPRE PPRE (on Target Gene DNA) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Modulates

Caption: Generalized PPAR signaling pathway upon ligand activation.

Comparative Analysis of Agonist Potency

While the unsubstituted parent molecules of phenylacetic acid and phenoxyacetic acid are generally considered weak or partial PPAR agonists, they serve as invaluable scaffolds for the synthesis of highly potent and selective derivatives.[11] The potency of these derivatives is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays. A lower value indicates higher potency.

Studies have shown that derivatives from both classes can act as single, dual, or pan-PPAR agonists, depending on the specific chemical modifications made to the parent structure.[12][13]

Compound ClassDerivative ExampleTarget PPAR Isoform(s)Potency (EC50/IC50)Key Findings & Context
Phenylacetic Acid L-796,449Human PPARγ-Preferentially activates human PPARγ over PPARα or PPARβ/δ.[9]
Phenylacetic Acid α-Aryloxyphenylacetic acidsPPARα / PPARγ (Dual)-Characterized by "super" PPARα agonist activity and weak/partial PPARγ activity, despite similar binding affinities for both receptors.[12]
Phenoxyacetic Acid GW501516PPARβ/δ-The unsubstituted phenoxyacetic acid group allows for a better fit into the smaller ligand binding domain of PPARβ/δ.[9]
Phenoxyacetic Acid Chiral AnaloguesPPARγ (Partial)EC50 values lower than other tested analoguesThese compounds combine antiproliferative activity with limited transactivation potential, acting as partial agonists.[14]
Phenoxyacetic Acid Various AnaloguesPPARδ (Partial)-A series of phenoxyacetic acids were identified as subtype-selective and potent human PPARδ partial agonists.[15][16]

Expert Insights: The data reveals a crucial principle in PPAR agonist design: the core scaffold (phenylacetic vs. phenoxyacetic acid) influences the general properties, but the specific substitutions and stereochemistry ultimately dictate the potency and isoform selectivity. For instance, the ether linkage in phenoxyacetic acid derivatives appears favorable for targeting the PPARβ/δ isoform, while modifications to the phenylacetic acid structure have yielded potent dual PPARα/γ agonists.[9][12] The concept of partial agonism, as seen with phenoxyacetic acid analogues for PPARγ, is also of significant therapeutic interest, as it may offer a way to achieve desired clinical effects while minimizing the side effects associated with full agonists.[14]

Experimental Protocols for Potency Determination

The potency values summarized above are determined through rigorous experimental procedures. These assays are designed to measure either the direct binding of a compound to a PPAR isoform or the functional consequence of that binding—the activation of gene transcription.

Ligand Binding Assays

These assays quantify the affinity of a test compound for the PPAR ligand-binding domain (LBD). A common and efficient method is the Fluorescence Polarization (FP) Binding Assay .[17][18]

Principle: This technique relies on the change in the rotational speed of a fluorescently-labeled ligand (a tracer) when it binds to the much larger PPAR LBD protein. A small, unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to the large protein, its tumbling slows dramatically, leading to high polarization. A test compound that competes with the tracer for the binding site will displace it, causing a decrease in polarization.

Step-by-Step Methodology:

  • Reagent Preparation: Purified PPAR LBD protein and a fluorescently-labeled PPAR ligand (tracer) are prepared in an appropriate assay buffer.

  • Assay Plate Setup: In a multi-well plate (e.g., 384-well), serial dilutions of the test compounds (phenylacetic or phenoxyacetic acid derivatives) are added.[17]

  • Incubation: The PPAR LBD protein and the fluorescent tracer are added to all wells. The plate is incubated for a set period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[17]

  • Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The decrease in polarization is plotted against the concentration of the test compound. The IC50 value—the concentration of the compound that displaces 50% of the bound tracer—is calculated from this curve.

Cellular Transactivation (Reporter Gene) Assays

These assays measure the ability of a compound to activate the transcriptional function of a PPAR inside a living cell.[19] They provide a direct measure of a compound's agonistic (or antagonistic) activity.

Principle: Host cells that do not endogenously express high levels of PPARs are engineered to carry two key genetic components: an expression vector for a specific human PPAR isoform (e.g., PPARγ) and a reporter vector. The reporter vector contains a gene for a readily measurable enzyme, like luciferase, whose expression is controlled by a promoter containing PPREs.[20] When an agonist activates the expressed PPAR, the PPAR-RXR heterodimer binds to the PPREs and drives the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPAR activation.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Host cells (e.g., HEK293) are cultured and then co-transfected with the PPAR expression vector and the PPRE-luciferase reporter vector.[14][21] Commercially available assay systems often use stably transfected cell lines.[20]

  • Cell Plating: The transfected reporter cells are seeded into a 96-well assay plate and allowed to adhere.[20]

  • Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A known potent agonist (e.g., Rosiglitazone for PPARγ) is used as a positive control.[21]

  • Incubation: The cells are incubated for a period of 24-48 hours to allow for compound uptake, receptor activation, and expression of the luciferase reporter gene.[21]

  • Cell Lysis & Luciferase Assay: The treatment medium is removed, and a lysis buffer is added to release the cellular contents, including the newly synthesized luciferase. A luciferase substrate (e.g., D-luciferin) is then added.[20][21]

  • Signal Quantification: The plate is immediately read in a luminometer to measure the intensity of the light emitted from each well.

  • Data Analysis: Luciferase activity is plotted against compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is determined.[22]

Reporter_Assay_Workflow node_cells 1. Plate Reporter Cells (Expressing PPAR & PPRE-Luciferase) node_treat 2. Treat with Compounds (e.g., Phenylacetic Acid Derivatives) node_cells->node_treat node_incubate 3. Incubate (24-48 hours) node_treat->node_incubate node_lyse 4. Lyse Cells & Add Luciferase Substrate node_incubate->node_lyse node_read 5. Measure Luminescence (Plate Reader) node_lyse->node_read node_analyze 6. Analyze Data (Calculate EC50) node_read->node_analyze

Caption: Workflow for a PPAR cellular transactivation reporter assay.

Conclusion

The comparison between phenylacetic acid and phenoxyacetic acid as PPAR agonists is nuanced. In their parent forms, neither is a particularly potent activator. However, they represent two highly successful and versatile chemical scaffolds for the development of potent and selective PPAR modulators.

  • Phenylacetic acid derivatives have been successfully developed into potent dual PPARα/γ agonists, demonstrating their utility in creating compounds that can simultaneously address dyslipidemia and insulin resistance.[12]

  • Phenoxyacetic acid derivatives have shown particular promise in yielding selective partial agonists for PPARγ and PPARδ, a characteristic that is highly sought after for achieving therapeutic benefits with an improved safety profile.[14][15]

The choice between these scaffolds depends entirely on the therapeutic goal, specifically which PPAR isoform(s) are being targeted and whether full or partial agonism is desired. The potency and selectivity of the final compound are not determined by the core structure alone but by the intricate interplay of all its chemical substituents, which is elucidated through the robust binding and cellular assays detailed in this guide.

References

  • Brooks, D. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. [Link]

  • Stadlbauer, S., et al. (2019). Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Scientific Reports, 9(1), 5481. [Link]

  • Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-50. [Link]

  • ResearchGate. (n.d.). Components and signaling pathways of the PPAR system. [Schematic diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the PPAR signalling pathways. [Schematic diagram]. Retrieved from ResearchGate. [Link]

  • Shi, G. Q., et al. (2005). Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 48(12), 4127-37. [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from Creative Diagnostics. [Link]

  • Semantic Scholar. (2011). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rudolph, J., et al. (2007). Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy. Journal of Medicinal Chemistry, 50(5), 984-1000. [Link]

  • Seethala, R., et al. (2007). A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. Analytical Biochemistry, 363(2), 249-60. [Link]

  • Zhang, R., et al. (2007). Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists. Bioorganic & Medicinal Chemistry Letters, 17(14), 3855-9. [Link]

  • U.S. Geological Survey. (n.d.). PPAR signaling pathways. Retrieved from USGS.gov. [Link]

  • Kanehisa Laboratories. (n.d.). PPAR signaling pathway - Homo sapiens (human). KEGG PATHWAY Database. [Link]

  • Bility, K. M., et al. (2004). Toxicology of Ligands for Peroxisome Proliferator-Activated Receptors (PPAR). Toxicological Sciences, 82(1), 21-39. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from INDIGO Biosciences. [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System Technical Manual. Retrieved from INDIGO Biosciences. [Link]

  • Yamada, A., et al. (2013). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 36(11), 1735-1741. [Link]

  • Augustyniak, J. (2014). How can I assess the activity of the nuclear receptor PPAR gamma? [Discussion]. ResearchGate. [Link]

  • Sivanandham, M., & Reddy, P. H. (2017). Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies. Journal of biomolecular structure & dynamics, 35(3), 565–581. [Link]

  • Lathiotakis, L., et al. (2021). Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma. ACS omega, 6(23), 15000–15011. [Link]

  • ResearchGate. (n.d.). Experimental IC50 values and transactivation activity of the selected compounds. [Table]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). (PDF) Determining PPARγ-ligand binding affinity using fluorescent assay with cis -parinaric acid as a probe. [Link]

  • Fang, M., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental health perspectives, 123(2), 170–175. [Link]

  • Evans, M. V., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental health perspectives, 130(10), 107001. [Link]

  • Berger, J., et al. (1999). Structural requirements and cell-type specificity for ligand activation of peroxisome proliferator-activated receptors. The Journal of biological chemistry, 274(10), 6718–6725. [Link]

  • Oyama, T. (2006). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(10), 871–882. [Link]

  • Stopponi, S., et al. (2014). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. CNS neuroscience & therapeutics, 20(1), 19–28. [Link]

  • ResearchGate. (n.d.). EC 50 and maximal activities of PPARγ ligands. [Table]. Retrieved from ResearchGate. [Link]

  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptors: a family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]

  • Wang, L., et al. (2021). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC advances, 11(1), 236-240. [Link]

  • Mottillo, E. P., et al. (2012). Lipolytic products activate peroxisome proliferator-activated receptor (PPAR) α and δ in brown adipocytes to match fatty acid oxidation with supply. The Journal of biological chemistry, 287(30), 25038–25048. [Link]

  • Li, A. C., et al. (2000). Peroxisome proliferator–activated receptor γ ligands inhibit development of atherosclerosis in LDL receptor–deficient mice. The Journal of clinical investigation, 106(4), 523–531. [Link]

  • Hostetler, H. A., et al. (2004). Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands. The Journal of biological chemistry, 279(43), 44637–44648. [Link]

  • Kashiwada, A., et al. (2012). Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. Journal of medicinal chemistry, 55(2), 893–902. [Link]

  • Galli, A., et al. (2003). Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. The Journal of biological chemistry, 278(28), 25791–25800. [Link]

  • Riu, A., et al. (2021). Interspecies Differences in Activation of Peroxisome Proliferator-Activated Receptor γ by Pharmaceutical and Environmental Chemicals. Environmental science & technology, 55(24), 16588–16598. [Link]

  • Heintz, M. M., et al. (2024). Comparison of transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and PPARα knockout mouse hepatocytes. Toxicology and applied pharmacology, 484, 116817. [Link]

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53, 409–435. [Link]

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Comparative

A Comparative Guide to PPARδ Agonists: An In-Depth Analysis of GW501516, L-165,041, and Their Structural Analogs

This guide provides a comprehensive comparison of two seminal peroxisome proliferator-activated receptor delta (PPARδ) agonists, GW501516 and L-165,041. Designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two seminal peroxisome proliferator-activated receptor delta (PPARδ) agonists, GW501516 and L-165,041. Designed for researchers, chemists, and drug development professionals, this document delves into their mechanisms of action, structural nuances, and the experimental frameworks used for their evaluation. We will explore the causality behind their pharmacological effects and the ongoing quest for next-generation analogs with refined therapeutic profiles.

Introduction: PPARδ as a Nexus for Metabolic Regulation

The peroxisome proliferator-activated receptors (PPARs) are a family of ligand-activated nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[1] These receptors function as critical regulators of energy homeostasis, cellular development, and metabolism.[1] While PPARα (targeted by fibrates) and PPARγ (targeted by thiazolidinediones) are established therapeutic targets for dyslipidemia and type 2 diabetes, respectively, PPARδ has emerged as a highly promising, albeit challenging, target.[2][3]

PPARδ is expressed ubiquitously but is particularly abundant in metabolically active tissues such as skeletal muscle, heart, and adipose tissue.[4][5] Its activation orchestrates a genetic program that promotes a switch in fuel preference from glucose to fatty acids, enhances mitochondrial biogenesis, and improves insulin sensitivity.[6][7] This unique profile makes PPARδ agonists potent candidates for treating metabolic syndrome, a cluster of conditions including obesity, dyslipidemia, and insulin resistance.[2][8]

GW501516 (Cardarine) and L-165,041 are two of the most well-characterized synthetic PPARδ agonists. While both potently activate the receptor, they possess distinct structural features and have followed different developmental trajectories. This guide aims to objectively compare these compounds and their analogs, providing the scientific community with a detailed resource grounded in experimental data.

Lead Compound Profiles: Potency and Specificity

GW501516 (Cardarine): The Potent Modulator

Developed through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, GW501516 is a thiazole-based compound recognized as one of the most potent and selective PPARδ agonists discovered to date.[9][10]

  • Chemical Identity: {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid.[9]

  • Mechanism of Action: GW501516 is a high-affinity agonist for PPARδ, with reported Ki and EC50 values of 1 nM.[9] It exhibits over 1,000-fold selectivity for PPARδ over the α and γ isoforms.[4][9] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of transcriptional coactivators, notably PGC-1α.[9] This complex then binds to PPAR response elements (PPREs) on target genes, upregulating the expression of proteins involved in fatty acid oxidation and energy expenditure.[7][9]

  • Pharmacological Effects: Preclinical studies in rodents and rhesus monkeys demonstrated that GW501516 dramatically increases fatty acid metabolism in skeletal muscle, protects against diet-induced obesity, improves lipid profiles by raising high-density lipoprotein (HDL) and lowering very-low-density lipoprotein (VLDL), and significantly enhances running endurance.[7][9]

  • Developmental Status: GW501516 entered clinical trials for metabolic and cardiovascular diseases.[9] However, its development was halted in 2007 after long-term, high-dose animal studies revealed rapid cancer development in multiple organs, raising significant safety concerns.[5][9]

L-165,041: The Phenoxyacetic Acid Precursor

L-165,041 is a cell-permeable, phenoxyacetic acid-based compound that also acts as a potent and selective PPARδ agonist.[11]

  • Chemical Identity: [4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid.[11]

  • Mechanism of Action: L-165,041 demonstrates high affinity for PPARδ with a reported Ki value of 6 nM.[12] It shows significant selectivity over PPARγ (Ki of ~730 nM).[12] Like GW501516, it functions by activating the PPARδ/RXR heterodimer and promoting the transcription of target genes.

  • Pharmacological Effects: In vitro, L-165,041 has been shown to induce adipocyte differentiation.[12] In animal models, it has demonstrated anti-proliferative effects on vascular smooth muscle cells and has been found to reduce hepatic lipid accumulation and inflammation in mice fed a Western diet.[12][13] Interestingly, some studies suggest that certain effects of L-165,041, such as the inhibition of VEGF-induced angiogenesis, may occur through a PPARδ-independent mechanism.[14]

  • Developmental Status: L-165,041 is primarily used as a pharmacological research tool to probe the biological functions of PPARδ activation. It is considered less potent and selective than GW501516.[11]

Comparative Analysis: Structural Scaffolds and Performance Metrics

The distinct chemical structures of GW501516 and L-165,041 form the basis for their different potencies and have guided the development of subsequent analogs. Medicinal chemistry efforts have focused on modifying these scaffolds to enhance selectivity and mitigate off-target effects or potential toxicity.

  • GW501516 Analogs: The core thiazole structure of GW501516 has been a focal point for modification. For instance, GW0742 is a closely related analog often used in research.[15] Other synthetic strategies have included creating isosteric selenium analogs, where the sulfur atom in the thiazole ring is replaced with selenium. One such study reported that the selenium analog retained comparable efficacy to GW501516 in activating PPARδ and increasing the expression of the target gene ANGPTL4.[16] These studies are crucial for understanding the structure-activity relationship (SAR) and identifying which parts of the molecule are essential for high-affinity binding.

  • L-165,041 Analogs: As a member of the phenoxyacetic acid class, the structure of L-165,041 provides a different template for agonist design. This scaffold is common among various PPAR agonists, and modifications typically involve altering the tail group or the linker to optimize interactions within the Y-shaped ligand-binding pocket of the PPARs.[2]

Data Summary Table
CompoundChemical ClassPPARδ PotencySelectivity (over α/γ)Key Reported Biological EffectsDevelopment Status
GW501516 ThiazoleKi = 1 nM, EC50 = 1 nM[9]>1000-fold[4][9]Increases fatty acid oxidation, enhances endurance, improves lipid profile.[7][9]Abandoned (carcinogenicity in animals).[9]
L-165,041 PhenoxyacetateKi = 6 nM[12]~121-fold over PPARγ[12]Reduces hepatic lipid accumulation, anti-proliferative effects.[12][13]Research tool.[11]
GW0742 ThiazoleHighSelective for PPARδUsed in preclinical models to study PPARδ function.[15]Research tool.
Seladelpar Thiazole AnalogHighSelective for PPARδApproved for clinical use (Primary Biliary Cholangitis).[17][18]Approved.[17]

Visualization of the PPARδ Signaling Pathway

The activation of PPARδ by agonists initiates a cascade of molecular events leading to metabolic reprogramming. The choice of agonist can influence the degree of activation and potentially the specific set of co-regulators recruited, which is a key area of ongoing research to develop safer compounds.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Agonist PPARδ Agonist (e.g., GW501516) PPAR_RXR PPARδ / RXR Heterodimer Agonist->PPAR_RXR Binds & Activates Coactivator Coactivator Recruitment (PGC-1α) PPAR_RXR->Coactivator Conformational Change Active_Complex Active Transcriptional Complex PPAR_RXR->Active_Complex Coactivator->Active_Complex PPRE PPRE on Target DNA Active_Complex->PPRE Binds Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA FAO ↑ Fatty Acid Oxidation mRNA->FAO Translation & Protein Synthesis Mito ↑ Mitochondrial Biogenesis mRNA->Mito Translation & Protein Synthesis Endurance ↑ Endurance mRNA->Endurance Translation & Protein Synthesis Lipids Improved Lipid Profile mRNA->Lipids Translation & Protein Synthesis

Caption: PPARδ agonist signaling pathway from receptor binding to physiological effects.

Key Experimental Protocols for Agonist Characterization

The objective evaluation of novel PPARδ agonists requires a validated, multi-tiered experimental approach. The following protocols represent core methodologies for determining the potency, affinity, and cellular activity of test compounds.

Protocol 1: In Vitro PPARδ Transactivation Assay
  • Causality and Objective: This assay is foundational for determining if a compound can functionally activate the PPARδ receptor and initiate gene transcription. It provides a quantitative measure of a compound's potency (EC50) and efficacy.

  • Methodology:

    • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

    • Transfection: Co-transfect cells using a lipid-based transfection reagent with two plasmids:

      • An expression vector for a chimeric receptor containing the human PPARδ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene (e.g., pGL4.35).[19]

    • Compound Treatment: After 24 hours, replace the medium with a medium containing serial dilutions of the test compound (e.g., GW501516, L-165,041, or novel analogs). Include a vehicle control (DMSO) and a positive control. Incubate for another 24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and transfer the lysate to a 96-well luminometer plate. Add luciferase substrate and measure the luminescence, which is directly proportional to the transcriptional activity of PPARδ.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the normalized activity against the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 value.

Protocol 2: In Vitro Competitive Ligand Binding Assay
  • Causality and Objective: This assay directly measures the affinity (Ki) of a compound for the PPARδ LBD. It determines how tightly the compound binds to the receptor, which is a key determinant of potency. This is distinct from the transactivation assay, which measures the functional consequence of binding.

  • Methodology:

    • Reagents: Prepare purified recombinant human PPARδ LBD, a high-affinity fluorescent or radiolabeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green), and serial dilutions of the unlabeled test compound.

    • Assay Setup: In a microplate, combine the PPARδ LBD, the tracer ligand, and either the vehicle or the test compound at various concentrations.

    • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow the binding reaction to reach equilibrium.

    • Detection: Measure the signal using an appropriate plate reader. For fluorescent assays (like Time-Resolved FRET), the displacement of the fluorescent tracer by the test compound results in a decrease in the FRET signal.[20]

    • Data Analysis: Plot the signal against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the tracer). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer ligand.

Experimental Characterization Workflow

Workflow cluster_in_silico Phase 1: Discovery cluster_in_vitro Phase 2: In Vitro Validation cluster_in_vivo Phase 3: Preclinical Evaluation Virtual_Screening In Silico Screening (Virtual & Docking) Binding_Assay Competitive Binding Assay (Determine Affinity - Ki) Virtual_Screening->Binding_Assay Identify Hits Transactivation_Assay Transactivation Assay (Determine Potency - EC50) Binding_Assay->Transactivation_Assay Selectivity_Panel Selectivity Panel (vs. PPARα, PPARγ) Transactivation_Assay->Selectivity_Panel Gene_Expression Target Gene Expression (qPCR for CPT1, PDK4) Selectivity_Panel->Gene_Expression Animal_Model Animal Models of Metabolic Disease (db/db mice) Gene_Expression->Animal_Model Validate Lead PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox_Study Toxicology Studies PK_PD->Tox_Study

Caption: A typical workflow for the discovery and validation of novel PPARδ agonists.

Concluding Remarks and Future Directions

The comparative analysis of GW501516 and L-165,041 highlights a critical juncture in the development of PPARδ-targeted therapies. GW501516 established a high benchmark for potency and demonstrated the profound metabolic benefits of activating this pathway, particularly in skeletal muscle.[7] However, its failure in toxicology studies due to carcinogenicity serves as a stark reminder of the challenges in modulating such a powerful transcriptional regulator.[5] L-165,041, while less potent, provided an alternative chemical scaffold and remains a valuable tool for fundamental research.[11]

The future of PPARδ drug discovery lies in designing "selective PPARδ modulators" that can uncouple the desired metabolic benefits from the adverse proliferative effects. This may be achieved by developing ligands that:

  • Exhibit partial agonism.

  • Promote a unique receptor conformation that preferentially recruits a subset of co-activators responsible for metabolic gene expression while avoiding those linked to proliferation.

  • Possess improved pharmacokinetic profiles to avoid sustained, high-level activation that may contribute to toxicity.

The recent approval of the PPARδ agonist Seladelpar for a different indication (primary biliary cholangitis) suggests that safe and effective modulation of this receptor is achievable, renewing optimism in the field.[17] Continued research, leveraging the foundational knowledge gained from compounds like GW501516 and L-165,041, will be essential to unlock the full therapeutic potential of targeting PPARδ for metabolic diseases.

References

  • GW501516 - Wikipedia. Available at: [Link]

  • DrugBank. GW501516 (Cardarine) | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • SciVision Publishers. GW501516 (Cardarine): Pharmacological and Clinical Effects. (2023). Available at: [Link]

  • PNAS. Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome. (2017). Available at: [Link]

  • Bentham Science Publishers. Advances and Challenges in Drug Design of PPARδ Ligands. (2018). Available at: [Link]

  • PMC. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Available at: [Link]

  • PubMed. The PPARβ agonist L-165041 promotes VEGF mRNA stabilization in HPV18-harboring HeLa cells through a receptor-independent mechanism. (2014). Available at: [Link]

  • ACS Publications. Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. (2020). Available at: [Link]

  • Taylor & Francis Online. GW501516 – Knowledge and References. Available at: [Link]

  • Wikipedia. PPAR agonist. Available at: [Link]

  • MDPI. Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. (2018). Available at: [Link]

  • Wikipedia. L-165041. Available at: [Link]

  • PubMed. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. (2003). Available at: [Link]

  • PMC. Generation and characterization of a humanized PPARδ mouse model. Available at: [Link]

  • MDPI. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. (2024). Available at: [Link]

  • PLOS ONE. Structure-Based Virtual Screening and Discovery of New PPARδ/γ Dual Agonist and PPARδ and γ Agonists. (2015). Available at: [Link]

  • Semantic Scholar. GW501516 (Cardarine): Pharmacological and Clinical Effects. (2023). Available at: [Link]

  • MDPI. PPAR-Delta Agonist Therapies Did Not Rescue Hallmark Disease Phenotypes in Two Sets of Preclinical Trials in ALS TDP-43 and C9orf72 Model Mice. (2026). Available at: [Link]

  • MDPI. The Regulatory Roles of PPARs in Skeletal Muscle Fuel Metabolism and Inflammation: Impact of PPAR Agonism on Muscle in Chronic Disease, Contraction and Sepsis. (2021). Available at: [Link]

  • PMC. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle. Available at: [Link]

  • ResearchGate. LXR, PPARγ, and PPARδ Agonists are Not Sufficient to Demonstrate Therapeutic Potential against Mouse Model of Systemic Lupus Erythematosus. (2025). Available at: [Link]

  • ResearchGate. Structures and experimental results of lead agonists of PPAR-δ... Available at: [Link]

  • ResearchGate. Competitive in vitro ligand binding assay for PPAR/. Interaction of... Available at: [Link]

  • ResearchGate. Selective PPAR‐δ agonists GW501516 (40), L‐165041 (41), and seladelpar (4). Available at: [Link]

  • ACS Publications. Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Available at: [Link]

  • PubMed. Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs. (2006). Available at: [Link]

  • PubMed. Synthesis of isosteric selenium analog of the PPARbeta/delta agonist GW501516 and comparison of biological activity. (2010). Available at: [Link]

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